molecular formula C9H10F2O B172266 2,6-Difluoro-4-propylphenol CAS No. 183244-98-6

2,6-Difluoro-4-propylphenol

Cat. No.: B172266
CAS No.: 183244-98-6
M. Wt: 172.17 g/mol
InChI Key: ILQZCTDZLUKETN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-propylphenol (CAS 183244-98-6) is a high-purity fluorinated phenolic compound offered for research and development applications. With a molecular formula of C9H10F2O and a molecular weight of 172.17, it serves as a versatile chemical building block, particularly in organic synthesis and pharmaceutical research . The strategic placement of two fluorine atoms at the ortho positions and a propyl group at the para position of the phenol ring defines its unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecules . Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs) and other specialty chemicals where the introduction of fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-propylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQZCTDZLUKETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Difluoro 4 Propylphenol and Analogous Compounds

Strategies for Regioselective Fluorine Introduction into Phenolic Scaffolds

Achieving regioselectivity in the fluorination of phenolic compounds is a formidable challenge in organic synthesis. Several methods have been developed to introduce fluorine atoms at specific positions on the aromatic ring.

Deoxyfluorination is a prominent method for converting phenols into aryl fluorides through a one-step ipso substitution of the hydroxyl group. nih.gov This transformation is valuable for synthesizing functionally complex aryl fluorides. nih.gov A variety of reagents have been developed for this purpose, with some exhibiting broad functional group tolerance and operational simplicity. sigmaaldrich.com

One of the most versatile reagents is PhenoFluor™, which facilitates the direct conversion of phenols to aryl fluorides. nih.govsigmaaldrich.com The reaction is typically performed in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and can be scaled from milligrams to multigrams. nih.govnih.gov Research has also led to the development of PhenoFluor™ as a stable solution in toluene, which mitigates issues related to the reagent's moisture sensitivity. nih.gov

Another approach involves the use of sulfuryl fluoride (SO₂F₂) in combination with a fluoride source such as tetramethylammonium (B1211777) fluoride (NMe₄F). acs.org This method proceeds through an aryl fluorosulfonate (ArOFs) intermediate. These intermediates react under mild conditions, often at room temperature, to yield a wide range of aryl fluoride products. acs.org This two-stage, one-pot process represents a significant advancement over traditional SNAr fluorinations. acs.org Aryl triflates have also been identified as particularly effective electrophiles for deoxyfluorination with NMe₄F, sometimes providing higher yields than their aryl fluorosulfonate counterparts. semanticscholar.org

For electron-deficient phenols, specialized deoxyfluorination reagents have been developed. acs.org For instance, an air-stable and moisture-insensitive reagent based on poly[hydrogen fluoride] salt can effectively convert electron-deficient phenols into the corresponding aryl fluorides in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). acs.org

Reagent/SystemStarting MaterialKey FeaturesTypical Conditions
PhenoFluor™PhenolsOperationally simple, regiospecific, scalable, good functional group tolerance. sigmaaldrich.comCsF, Toluene, 110 °C. nih.gov
SO₂F₂ / NMe₄FPhenolsProceeds via aryl fluorosulfonate intermediate; mild conditions. acs.orgOne-pot reaction, often at room temperature. acs.org
NMe₄FAryl TriflatesEffective for electron-neutral/donating substituents. semanticscholar.orgMild conditions, catalyst-free. acs.org
Poly[hydrogen fluoride] Salt / DBUElectron-Deficient PhenolsAir and moisture-insensitive reagent. acs.orgDBU as base, Toluene. acs.org

Difluoromethylation of phenols introduces a difluoromethyl ether (-OCF₂H) group, which is a common structural motif in pharmaceuticals and agrochemicals. acs.org This transformation is most commonly achieved through the reaction of a phenoxide with difluorocarbene (:CF₂), a versatile and moderately electrophilic reactive intermediate. cas.cn

A variety of precursors can be used to generate difluorocarbene in situ. These reagents have evolved from ozone-depleting gases like chlorodifluoromethane (B1668795) (HCF₂Cl) to more environmentally benign and operationally simple sources. cas.cnnih.gov

Common Difluorocarbene Precursors:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a readily available, bench-stable, and relatively non-toxic solid that generates difluorocarbene upon heating via decarboxylation. orgsyn.org High temperatures are often required, which can be a critical safety parameter for large-scale processes. cas.cn

Fluoroform (CHF₃): As a byproduct of Teflon manufacturing, fluoroform is an inexpensive precursor. The reaction typically proceeds at atmospheric pressure in a two-phase system using a strong base like potassium hydroxide (B78521) (KOH). acs.org

Diethyl Bromodifluoromethylphosphonate: This commercial reagent undergoes facile phosphorus-carbon bond cleavage upon basic hydrolysis, even at low temperatures (-78 °C to room temperature), to generate difluorocarbene. cas.cn

S-(Difluoromethyl)sulfonium Salt: This bench-stable salt serves as an effective difluorocarbene precursor, allowing for the conversion of various phenols to aryl difluoromethyl ethers in good yields in the presence of a base like lithium hydroxide. acs.org

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent releases difluorocarbene in the presence of a catalytic amount of a fluoride ion. tsukuba.ac.jp

The general mechanism involves the deprotonation of the phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to trap the electrophilic difluorocarbene. cas.cn Subsequent protonation yields the final aryl difluoromethyl ether. tsukuba.ac.jp

An alternative strategy for preparing phenols, which could subsequently be fluorinated or derived from fluorinated precursors, involves the oxidation of aryl-silicon bonds. organic-chemistry.orgfigshare.com This approach provides a fluoride-free method for generating the core phenolic scaffold, often under mild conditions. organic-chemistry.orgresearchgate.net

The process utilizes stable arylhydrosilanes, which are resistant to air and moisture. organic-chemistry.org The reactivity of these silanes towards oxidation depends on the electronic nature of the aromatic ring. figshare.comnih.gov

Electron-deficient arylsilanes can undergo direct oxidation to phenols. figshare.comnih.gov

Electron-rich arylsilanes require an activation step. This is typically achieved by oxidizing the hydrosilane to an arylmethoxysilane intermediate using a transition metal catalyst, such as ruthenium or Pd/C. organic-chemistry.orgfigshare.com These methoxysilanes exhibit enhanced reactivity, allowing for rapid conversion to phenols without the need for fluoride promoters. organic-chemistry.org

This methodology demonstrates broad substrate compatibility and functional group tolerance, offering a practical alternative to traditional phenolation methods that may involve harsh conditions. organic-chemistry.org Streamlined flow procedures that combine the silane (B1218182) activation and oxidation steps have been developed to improve efficiency and minimize the handling of intermediates. figshare.comresearchgate.net

Approaches for the Introduction and Functionalization of the Propyl Moiety

The installation of the propyl group onto the phenolic ring is a critical step in the synthesis of 2,6-Difluoro-4-propylphenol. This is typically achieved through electrophilic aromatic substitution reactions.

The most common method for introducing an alkyl group onto a phenol ring is the Friedel-Crafts alkylation. slchemtech.commt.com This reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with an alkyl group, using a Lewis acid catalyst. jk-sci.com

In the context of phenol alkylation, the hydroxyl group is a strongly activating, ortho-para directing group. quora.com Therefore, the reaction of a phenol with a propylating agent (e.g., 1-halopropane or propene) in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) is expected to yield a mixture of ortho- and para-propylphenol. mt.comjk-sci.com

Reaction TypeAlkylating AgentCatalystKey Challenges & Considerations
Friedel-Crafts AlkylationAlkyl Halide, AlkeneLewis Acids (AlCl₃, FeCl₃, etc.). jk-sci.com- Polyalkylation can occur as the product is more nucleophilic than the reactant. jk-sci.comlibretexts.org
  • Carbocation rearrangements can lead to mixtures of products. jk-sci.com
  • Regioselectivity (ortho vs. para) needs to be controlled.
  • Catalyst-Free AlkylationAlcohols (e.g., 2-propanol)None (Supercritical Water)Highly ortho-selective; proceeds via dehydration of alcohol to alkene. researchgate.net
    Base-Catalyzed AlkylationAldehyde, Primary AlcoholBasic-acting material (e.g., KOH)Requires high temperatures (>150 °C). google.com

    To achieve the desired 4-propyl substitution, reaction conditions can be optimized. Using a sterically bulky Lewis acid or controlling the temperature can favor the formation of the thermodynamically more stable para isomer. A significant challenge in Friedel-Crafts alkylation is polyalkylation, where the initial alkylphenol product, being more activated than phenol itself, undergoes further alkylation. libretexts.org This can often be mitigated by using a large excess of the phenol reactant. jk-sci.com

    Alternative methods for phenol alkylation have also been explored. Highly ortho-selective alkylation has been achieved without a catalyst using supercritical water, where phenol itself plays a role in promoting the reaction. researchgate.net Rhenium-catalyzed reactions have also been shown to be highly selective for ortho-alkylation. orgsyn.org

    Multi-Step Synthetic Sequences for this compound

    The synthesis of this compound requires a logical sequence of the reactions described above. A direct, one-pot synthesis is not feasible; therefore, a multi-step route is necessary. arxiv.org Two primary retrosynthetic pathways can be envisioned: (A) alkylation followed by fluorination, or (B) fluorination followed by alkylation.

    Pathway A: Alkylation First

    Friedel-Crafts Alkylation of Phenol: Phenol is reacted with a propylating agent like propene or 1-propyl bromide in the presence of a Lewis acid catalyst to form 4-propylphenol (B1200801). Conditions would be optimized to maximize the yield of the para-substituted product.

    Di-fluorination of 4-propylphenol: The resulting 4-propylphenol would then need to be fluorinated at the two ortho positions. This is a challenging step due to the difficulty in controlling the regioselectivity of direct fluorination on an activated ring.

    Pathway B: Fluorination First

    Synthesis of 2,6-Difluorophenol (B125437): A more plausible route begins with a pre-fluorinated scaffold. 2,6-Difluorophenol can be synthesized from 2,6-difluoroaniline (B139000) via a diazonium salt intermediate. chemicalbook.com The process involves diazotization of 2,6-difluoroaniline with sodium nitrite (B80452) and sulfuric acid, followed by hydrolysis of the diazonium salt in the presence of copper(II) sulfate. chemicalbook.com

    Friedel-Crafts Alkylation of 2,6-Difluorophenol: The resulting 2,6-difluorophenol is then alkylated. The hydroxyl group is a strong para-director. The two fluorine atoms at the ortho positions provide significant steric hindrance and are deactivating, which further favors electrophilic attack at the C4 (para) position. Therefore, reacting 2,6-difluorophenol with a propylating agent and a Lewis acid catalyst would be expected to selectively yield the desired product, this compound.

    Given the challenges of controlling regioselectivity in the direct difluorination of an alkylphenol, Pathway B represents a more strategically sound and controllable approach to the target molecule.

    Green Chemistry Principles and Catalytic Methods in the Synthesis of Difluorinated Phenols

    The synthesis of difluorinated phenols, including this compound, is increasingly being evaluated through the lens of green chemistry. This approach to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. mgesjournals.comjddhs.com The core principles of green chemistry, such as waste prevention, atom economy, the use of catalysis, and safer solvents, are being applied to develop more sustainable routes to these valuable compounds. nih.gov

    Traditional methods for preparing fluorophenols have often involved multi-step processes with harsh reagents, significant waste generation, and challenging purification procedures. For instance, methods like diazotization and hydrolysis of fluoroanilines can produce substantial wastewater and present safety risks. acs.org Another conventional approach involves the hydrolysis of bromofluorobenzenes at high temperatures and pressures using copper catalysts, which has its own set of environmental and safety considerations. google.com

    In contrast, modern catalytic methods are being developed to align with green chemistry principles. These include:

    Catalyst-assisted reactions : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. nih.gov For phenol synthesis, this includes exploring renewable pathways, such as the Diels-Alder/aromatization reaction between biobased furanic derivatives and alkynes. rsc.org

    Safer Solvents and Conditions : A significant portion of waste in chemical synthesis comes from solvents. researchgate.net Green chemistry encourages the use of safer solvents like water, supercritical fluids, or even solvent-free reactions. jddhs.comnih.gov Furthermore, conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental impact. jddhs.com

    Renewable Feedstocks : Shifting from petroleum-based starting materials to renewable ones, such as those derived from biomass, is a key goal. rsc.org Research into creating phenol derivatives from biobased furanic compounds is a step in this direction. rsc.org

    Deoxyfluorination of Phenols : Recent advances have focused on the direct conversion of phenols to aryl fluorides. While this is the reverse of the desired synthesis of a phenol, the underlying chemistry, such as the use of reagents like sulfuryl fluoride (SO₂F₂) or other deoxyfluorination agents, represents modern catalytic approaches that can be assessed for their green credentials. acs.orgacs.org These methods aim for mild reaction conditions and high functional group tolerance.

    Catalytic Dearomatization : The regio- and enantio-selective dearomatization of phenols through I(I)/I(III) catalysis-based fluorination offers a pathway to fluorinated cyclohexadienones, which are precursors to functionalized cyclic scaffolds. rsc.org This highlights the power of catalysis to create complex molecular architectures selectively.

    Enzyme-Mediated Synthesis of Fluorophenol Derivatives

    Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of fluorophenol derivatives, aligning perfectly with the principles of green chemistry. tudelft.nl Enzymes operate under mild conditions (pH and temperature), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, thereby minimizing environmental impact. nih.govscielo.br A variety of enzymes have been investigated for their ability to transform fluorophenols into diverse derivatives.

    Tyrosinases

    Tyrosinase, a copper-containing monooxygenase, catalyzes the o-hydroxylation of monophenols to catechols and their subsequent oxidation to o-quinones. wikipedia.orgbiomedpharmajournal.org Its activity on fluorophenols has been studied, revealing substrate-dependent outcomes. For example, tyrosinase from Streptomyces antibioticus can act on 3- and 4-fluorophenol, leading to the formation of reactive fluoroquinones that subsequently polymerize. nih.govnih.gov In contrast, 2-fluorophenol (B130384) is not a substrate but acts as a competitive inhibitor of the enzyme. nih.govresearchgate.net This enzymatic activity is significant for its potential in bioremediation to remove fluorinated pollutants from wastewater. nih.gov

    The kinetic parameters for the tyrosinase-mediated oxidation of fluorophenols are influenced by the position of the fluorine atom, which affects both substrate binding and catalytic turnover. nih.gov

    Interactive Data Table: Kinetic Parameters of Tyrosinase with Fluorophenol Substrates

    SubstrateParameterValueReference
    4-FluorophenolKm (mM)0.53 nih.gov
    4-Fluorophenolkcat (s-1)1.8 nih.gov
    3-FluorophenolKm (mM)0.25 nih.gov
    3-Fluorophenolkcat (s-1)0.1 nih.gov
    2-FluorophenolKI (mM)2.2 nih.gov

    Km: Michaelis constant, indicating substrate binding affinity (lower is tighter). kcat: Catalytic constant or turnover number. KI: Inhibition constant.

    Lipases

    Lipases are hydrolases that are widely used in organic synthesis for their ability to catalyze reactions such as esterification, transesterification, and hydrolysis with high enantioselectivity. scielo.brnih.gov These enzymes are particularly valuable for the kinetic resolution of racemic mixtures. In the context of fluorinated compounds, lipases have been used to synthesize enantiomerically pure fluorinated β-amino acids and alcohols. mdpi.comresearchgate.net For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the efficient hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic esters, yielding the corresponding (S)-amino acids and unreacted (R)-esters with excellent enantiomeric excess (ee ≥99%). mdpi.com

    The versatility of lipases allows for the synthesis of various fluorophenol derivatives, such as esters, by reacting the phenol with an appropriate acyl donor. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

    Other Enzymatic Transformations

    Beyond oxidation and esterification, other enzymatic pathways are relevant to the synthesis and modification of fluorophenol derivatives. Phenol hydroxylases found in microorganisms like Rhodococcus opacus can initiate the biodegradation of fluorophenols by ortho-hydroxylation to form fluorocatechols. researchgate.net These fluorocatechols are key intermediates that can be further transformed. Additionally, enzymes like peroxidases can use hydrogen peroxide to oxidize phenols, a process that is important in both biological systems and for potential synthetic applications. wikipedia.org The enzymatic defluorination of fluorinated compounds is also an area of active research, with enzymes like fluoroacetate (B1212596) dehalogenase capable of cleaving the stable carbon-fluorine bond. researchgate.net

    The continued discovery and engineering of enzymes will undoubtedly expand the toolbox for the green synthesis of this compound and a wide array of other valuable fluorophenol derivatives. nih.gov

    Spectroscopic and Structural Elucidation of 2,6 Difluoro 4 Propylphenol

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive structural characterization of 2,6-Difluoro-4-propylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by advanced two-dimensional (2D) techniques, would be employed.

    In the ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons, the propyl group protons, and the hydroxyl proton are expected.

    The aromatic region would likely display a signal for the two equivalent protons at the C3 and C5 positions. Due to the symmetry of the molecule, these protons are chemically equivalent and would therefore have the same chemical shift. This signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of these aromatic protons would be influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl and propyl groups.

    The propyl group would give rise to three distinct signals:

    A triplet corresponding to the terminal methyl (CH₃) group.

    A sextet for the methylene (CH₂) group adjacent to the methyl group.

    A triplet for the methylene (CH₂) group attached to the aromatic ring.

    The hydroxyl proton (-OH) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

    Predicted ¹H NMR Data for this compound

    Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
    -OH4.5-5.5broad singlet-
    Ar-H (H3, H5)6.6-6.8t~8-10 (³JHF)
    -CH₂-Ar2.5-2.7t~7-8 (³JHH)
    -CH₂-CH₃1.5-1.7sextet~7-8 (³JHH)
    -CH₃0.9-1.0t~7-8 (³JHH)

    The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, the two fluorine-bearing carbons (C2 and C6) would be equivalent, as would the two proton-bearing aromatic carbons (C3 and C5).

    The carbon atoms directly bonded to the fluorine atoms (C2 and C6) would exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The carbon attached to the hydroxyl group (C1) and the carbon attached to the propyl group (C4) would also show distinct chemical shifts. The aromatic carbons C3 and C5 would likely appear as a triplet due to two-bond carbon-fluorine coupling (²JCF). The carbons of the propyl group will appear in the aliphatic region of the spectrum.

    Predicted ¹³C NMR Data for this compound

    Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
    C1145-150t
    C2, C6150-155d
    C3, C5110-115t
    C4130-135t
    -CH₂-Ar30-35s
    -CH₂-CH₃20-25s
    -CH₃10-15s

    ¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two adjacent aromatic protons (H3 and H5). The chemical shift of fluorine is sensitive to its electronic environment, and the presence of the hydroxyl and propyl groups will influence its value.

    Predicted ¹⁹F NMR Data for this compound

    Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
    F2, F6-120 to -140t~8-10 (³JFH)

    DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This would help in assigning the carbons of the propyl group and the aromatic methine carbons.

    HHCOSY (Homonuclear Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations within the molecule. oxinst.com For this compound, this would show correlations between the adjacent protons of the propyl group, confirming their connectivity. Specifically, a cross-peak would be observed between the -CH₂-Ar protons and the -CH₂-CH₃ protons, and another between the -CH₂-CH₃ protons and the -CH₃ protons.

    TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would show correlations between all protons within a spin system. huji.ac.illibretexts.org In this case, it would show correlations among all the protons of the propyl group, even those that are not directly coupled, further confirming the integrity of the propyl chain. huji.ac.illibretexts.org

    Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

    Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a key technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule.

    The FTIR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, C-F, and C-O bonds, as well as absorptions related to the aromatic ring.

    O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. orgchemboulder.comlibretexts.org

    C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the propyl group would be observed as stronger bands in the 2850-3000 cm⁻¹ range.

    C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com

    C-F Stretching: The carbon-fluorine bonds are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ region. The exact position would be influenced by the aromatic system.

    C-O Stretching: The stretching vibration of the phenolic C-O bond would result in a strong absorption band around 1200-1260 cm⁻¹.

    Predicted FTIR Data for this compound

    Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
    O-H stretch (hydrogen-bonded)3200-3600Strong, Broad
    Aromatic C-H stretch3000-3100Medium to Weak
    Aliphatic C-H stretch2850-3000Strong
    Aromatic C=C stretch1450-1600Medium, Sharp
    C-F stretch1100-1300Strong
    Phenolic C-O stretch1200-1260Strong

    Raman Spectroscopy

    Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a "fingerprint" based on the inelastic scattering of monochromatic light. For this compound, the Raman spectrum is expected to be characterized by distinct peaks corresponding to its specific functional groups and structural components.

    Key vibrational modes anticipated in the Raman spectrum include:

    O-H Vibrations: The hydroxyl group will exhibit a characteristic stretching vibration.

    Aromatic C-H and C-C Vibrations: The benzene (B151609) ring will produce a series of complex bands, including C-H stretching and in-plane ring stretching and bending modes. researchgate.net

    C-F Vibrations: The two carbon-fluorine bonds will have characteristic stretching frequencies.

    Propyl Group Vibrations: The propyl chain will contribute signals from C-H stretching and bending modes.

    By analogy with the related compound 4-propylphenol (B1200801), specific vibrational assignments can be predicted. nih.gov The introduction of two electron-withdrawing fluorine atoms ortho to the hydroxyl group would likely influence the wavenumber of the aromatic ring vibrations.

    Table 1: Predicted Prominent Raman Peaks for this compound

    Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
    ~3100-3000Aromatic C-H Stretching
    ~2960-2870Propyl Group C-H Stretching
    ~1600-1580Aromatic C-C Stretching
    ~1460Propyl Group CH₂ Bending
    ~1250C-O Stretching
    ~1100-1000C-F Stretching
    ~850-800Aromatic C-H Out-of-Plane Bending

    Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.net

    For this compound, the primary electronic transitions are expected to be associated with the benzene ring. The hydroxyl (-OH), propyl (-C₃H₇), and fluorine (-F) substituents will act as auxochromes, modifying the absorption wavelength (λmax) and intensity. The electron-withdrawing nature of the fluorine atoms may cause a slight hypsochromic (blue) shift compared to 4-propylphenol. The analysis of similar halogenated phenols, such as 2,6-dichlorophenol, can provide a reference for predicting the absorption maxima.

    Table 2: Expected UV-Vis Absorption Data for this compound

    Expected λmax (nm)Type of Electronic TransitionChromophore
    ~210-220π → πBenzene Ring
    ~270-280π → πBenzene Ring

    Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

    Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and structural features through the analysis of fragmentation patterns.

    The molecular formula for this compound is C₉H₁₀F₂O, corresponding to a molecular weight of approximately 172.17 g/mol . bldpharm.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 172. The fragmentation pattern is predictable based on the structure of related alkylphenols. nist.govnih.gov A common fragmentation pathway for aromatic compounds with alkyl chains is benzylic cleavage—the breaking of the bond between the first and second carbon atoms of the alkyl group. youtube.com This would result in the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation. Another expected fragmentation is the loss of the entire propyl group.

    Table 3: Predicted Key Fragmentation Ions in the EI Mass Spectrum of this compound

    m/z ValueIon Structure/Fragment Lost
    172[C₉H₁₀F₂O]⁺ (Molecular Ion, M⁺)
    143[M - C₂H₅]⁺ (Loss of ethyl radical via benzylic cleavage)
    129[M - C₃H₇]⁺ (Loss of propyl radical)

    High-Resolution Mass Spectrometry (HRMS)

    High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental composition can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

    For this compound, HRMS would be used to confirm the elemental composition of C₉H₁₀F₂O.

    Table 4: Theoretical Accurate Mass for this compound

    Molecular FormulaIon TypeCalculated Accurate Mass (Da)
    C₉H₁₀F₂O[M]⁺172.0699
    C₉H₁₀F₂O[M+H]⁺173.0778
    C₉H₁₀F₂O[M-H]⁻171.0621

    Electrospray Ionization Mass Spectrometry (ESI-MS)

    Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. purdue.edu Since phenols are acidic, they are readily analyzed in negative ion mode ESI-MS, where they easily deprotonate to form an anionic pseudomolecular ion, [M-H]⁻. purdue.edu This technique is less prone to fragmentation than EI, often resulting in a simple spectrum dominated by the [M-H]⁻ ion.

    For this compound, ESI-MS in negative ion mode would be expected to produce a strong signal at an m/z value corresponding to the deprotonated molecule (C₉H₉F₂O⁻). This provides a clear and accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) could then be performed on the [M-H]⁻ ion to induce fragmentation and gain further structural information. uab.edu

    X-ray Crystallography for Solid-State Molecular Structure Determination

    X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. redalyc.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

    While no published crystal structure for this compound is currently available, a successful crystallographic analysis would yield critical structural information. The process would involve growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

    The crystal structure of the related compound 2,6-difluorophenol (B125437) has been determined to be orthorhombic. researchgate.net A similar analysis of this compound would reveal:

    Molecular Geometry: Precise measurements of C-C, C-O, C-H, and C-F bond lengths and the angles between them.

    Conformation: The orientation of the propyl group relative to the aromatic ring.

    Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the phenolic hydroxyl group, as well as potential π-π stacking interactions between aromatic rings in the crystal lattice.

    This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

    Computational and Theoretical Investigations of 2,6 Difluoro 4 Propylphenol

    Quantum Chemical Calculation Methodologies

    Quantum chemical calculations are fundamental to understanding the behavior of 2,6-difluoro-4-propylphenol at the molecular level. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, electron distribution, and geometric structure.

    Density Functional Theory (DFT) is a widely used computational method for studying phenolic compounds due to its balance of accuracy and computational cost. researchgate.net DFT calculations, particularly with functionals like B3LYP and ωB97X-D, are employed to determine the molecular structures and energies of substituted phenols. researchgate.net For geometry optimization, a basis set such as 6-31G(d) is often used to find the lowest energy arrangement of atoms. researchgate.net To obtain more accurate energies, single-point energy calculations can be performed with larger basis sets, for instance, 6-311++G(2df,2pd). researchgate.net

    For higher accuracy, particularly for energy calculations, ab initio and post-Hartree-Fock methods are utilized. Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is considered a "gold standard" in quantum chemistry for its ability to produce results close to experimental values, often within 1 kcal/mol for small molecules. arxiv.org While computationally more demanding than DFT, with costs scaling significantly with the size of the system, CCSD(T) provides benchmark-quality energies. arxiv.orgscience.gov

    These high-level calculations are valuable for refining the energies obtained from DFT geometry optimizations. For instance, a common approach is to perform geometry optimization at a less expensive level of theory, like MP2/6-31G, and then conduct a single-point energy calculation using CCSD(T) with a more extensive basis set. science.gov This CCSD(T)//MP2/6-31G methodology offers a practical way to achieve high accuracy for systems like this compound. Such methods are essential for accurately predicting reaction energies and barrier heights, providing a reliable framework for understanding chemical transformations. arxiv.org

    Molecular Geometry, Conformational Analysis, and Conformational Isomerism

    The three-dimensional structure of this compound is not static. The rotation around single bonds, particularly the C-C bonds of the propyl group and the C-O bond of the hydroxyl group, gives rise to different spatial arrangements known as conformers or rotamers.

    Computational methods are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. For similar molecules like p-n-propylphenol, studies have identified different rotamers, such as trans and gauche forms, arising from the orientation of the alkyl group relative to the phenyl ring. researchgate.net The relative energies of these conformers are often very small. For example, in 4-methoxystyrene, ab initio calculations indicated a stability difference of only 77 cm⁻¹ between its trans and cis isomers. researchgate.net

    For this compound, conformational analysis would involve mapping the energy changes as a function of the dihedral angles of the propyl chain and the hydroxyl group. This analysis can reveal the most stable conformer and the energy barriers to interconversion between different conformers. The presence of the two fluorine atoms adjacent to the hydroxyl group likely influences the preferred orientation of the -OH group due to steric and electronic interactions. Theoretical calculations can precisely quantify these effects on the molecular geometry, including bond lengths, bond angles, and dihedral angles.

    ParameterPredicted Value RangeMethod
    C-C (ring) bond length~1.39 - 1.40 ÅDFT/Ab Initio
    C-O bond length~1.36 ÅDFT/Ab Initio
    O-H bond length~0.96 ÅDFT/Ab Initio
    C-F bond length~1.35 ÅDFT/Ab Initio
    C-C-C (propyl) angle~112° - 114°DFT/Ab Initio
    C-O-H angle~109°DFT/Ab Initio
    Dihedral Angle (Propyl)Varies (trans, gauche)Conformational Analysis

    Note: The values in this table are typical estimates for similar phenolic structures and would be specifically calculated for this compound in a dedicated computational study.

    Electronic Structure Analysis and Charge Distribution

    Understanding the distribution of electrons within this compound is key to explaining its reactivity and intermolecular interactions.

    Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.defaccts.de This analysis is performed on the calculated wave function, often at a DFT level like B3LYP. acadpubl.eunih.gov

    NBO analysis for this compound would provide detailed information on:

    Hybridization: It determines the spd composition of the atomic hybrids that form the bonds and lone pairs. uni-muenchen.de

    Bonding and Lone Pairs: It identifies the core orbitals (CR), two-center bonds (BD), and lone pairs (LP). For example, it would describe the polar σ(C-O) bond and the lone pairs on the oxygen atom. uni-muenchen.defaccts.de

    Derived from the NBO procedure, Natural Population Analysis (NPA) provides a method for distributing the total electron density of the molecule among its atoms, yielding natural atomic charges. uni-muenchen.de These charges offer a more robust description of the electron distribution than other methods like Mulliken population analysis.

    For this compound, an NPA would quantify the partial charges on each atom. It is expected that the highly electronegative fluorine and oxygen atoms will bear significant negative charges, while the hydrogen of the hydroxyl group and the carbon atoms bonded to F and O will be partially positive. The propyl group carbons and hydrogens will have smaller partial charges. This detailed charge distribution is fundamental for understanding the molecule's electrostatic potential, dipole moment, and how it interacts with other molecules.

    AtomPredicted Natural Charge (e)
    O (hydroxyl)~ -0.7 to -0.8
    H (hydroxyl)~ +0.4 to +0.5
    F~ -0.4 to -0.5
    C (bonded to O)~ +0.3 to +0.4
    C (bonded to F)~ +0.3 to +0.4
    C (propyl, alpha)~ -0.1 to -0.2

    Note: These charge ranges are illustrative based on general principles and similar molecules. Precise values are obtained from specific NPA calculations.

    Simulation and Prediction of Spectroscopic Parameters

    Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic features of molecules, offering insights that complement experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT), would be employed to calculate various spectroscopic parameters. These simulations can predict nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic transition energies (UV-Visible spectra).

    Research on similar compounds illustrates these capabilities. For instance, studies on p-n-propylphenol have utilized two-color resonant two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy combined with theoretical calculations to identify and characterize different rotational isomers (rotamers). researchgate.netresearchgate.net Such an approach allows for the precise determination of adiabatic ionization energies for each conformer (e.g., trans and gauche forms) and the assignment of active vibrations in the molecular cation. researchgate.netresearchgate.net

    Furthermore, investigations into the ¹⁹F NMR spectroscopy of phenolic compounds provide direct insight into how the electronic environment, influenced by substituents, affects spectral readouts. In a study involving the derivatization of various 4-propyl-substituted phenols, the ¹⁹F NMR chemical shifts were shown to be highly dependent on the substitution pattern ortho to the hydroxyl group. acs.org The resonance for a derivatized 4-propylphenol (B1200801) appeared at a distinct downfield position compared to its methoxy-substituted counterparts, demonstrating the sensitivity of the fluorine nucleus to its local chemical environment. acs.org This principle is directly applicable to this compound, where the two fluorine atoms would have predictable chemical shifts influenced by the hydroxyl and propyl groups.

    Table 1: Predicted Spectroscopic Behavior Based on Analogous Compounds

    Spectroscopic Technique Predicted Parameter for this compound Basis from Analogous Compounds Citation
    ¹⁹F NMR A single, specific chemical shift reflecting the symmetric electronic environment. The chemical shift is highly sensitive to the substitution pattern on the phenolic ring. acs.org
    ¹H NMR Distinct signals for the propyl chain, aromatic protons, and the hydroxyl proton. Standard NMR prediction principles. acs.org
    ¹³C NMR Predictable signals for each carbon, with C-F couplings observable for the fluorinated carbons. DFT calculations on related fluorinated and phenolic compounds. acs.org
    IR/Raman Characteristic vibrational modes for O-H stretch, C-F bonds, and aromatic ring deformations. Theoretical calculations on molecules like 2,5-difluorophenol (B1295083) reveal distinct vibrational frequencies. researchgate.net

    | MATI Spectroscopy | Determination of precise ionization energy and cationic vibrational modes. | Studies on p-n-propylphenol and 2,4-difluorophenol (B48109) show the utility of this technique for resolving rotamers. | researchgate.netresearchgate.net |

    Solvation Models and Solvent Effects on Molecular Properties

    The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are essential for predicting and understanding these effects. springernature.com These models generally fall into two categories: implicit (continuum) models, which approximate the solvent as a continuous medium with a defined dielectric constant, and explicit models, where individual solvent molecules are included in the calculation. springernature.comresearchgate.net

    For this compound, computational models could predict how its properties, such as conformational equilibrium, dipole moment, and spectroscopic characteristics, change in different solvents. For example, the energy barrier for the rotation of the hydroxyl group might be altered in a polar or hydrogen-bonding solvent compared to the gas phase.

    The study of solvent effects on the UV absorption spectra of substituted pyridones illustrates a common analytical approach known as a linear solvation energy relationship. grafiati.com This method correlates changes in the absorption maximum (ν) with solvent parameters representing polarity (π), hydrogen bond acidity (α), and hydrogen bond basicity (β) through a general equation: ν = ν₀ + sπ + aα + bβ grafiati.com Applying this methodology to this compound would allow for a quantitative understanding of how different types of solute-solvent interactions affect its electronic transitions.

    Table 2: Common Solvents and Their Parameters for Solvation Models

    Solvent Dielectric Constant (ε) Polarity (π*) H-bond Acidity (α) H-bond Basicity (β)
    Hexane 1.88 -0.081 0.00 0.00
    Toluene 2.38 0.54 0.00 0.11
    Acetone 20.7 0.71 0.08 0.48
    Acetonitrile 37.5 0.75 0.19 0.31
    Methanol (B129727) 32.7 0.60 0.93 0.62
    Water 80.1 1.09 1.17 0.47

    Data sourced from general chemistry literature for illustrative purposes.

    Theoretical Studies on Reaction Pathways and Mechanistic Insights

    Theoretical calculations are indispensable for mapping out potential reaction pathways, identifying transition states, and elucidating reaction mechanisms at a molecular level. For this compound, this could involve studying its synthesis, potential degradation pathways, or its role as a reactant.

    A relevant reaction type for fluorinated aromatic compounds is Nucleophilic Aromatic Substitution (SₙAr). For example, the reaction of pentafluoropyridine (B1199360) (PFP) with phenolic model compounds proceeds via an SₙAr mechanism, where a phenolate (B1203915) ion attacks the fluorinated ring. acs.org Theoretical studies of this reaction for this compound could determine the activation energy barriers, the stability of intermediates, and the regioselectivity of the reaction.

    Furthermore, computational studies on larger, related difluoro-molecules have revealed complex, multi-stage reaction mechanisms. A DFT study on the atropisomeric interconversion of a dimeric analogue of a fluorinated phenol (B47542) identified an unprecedented two-stage process. researchgate.net For the difluoro analogue, this involved a synchronous rotation of a dimethylene bridge and the biaryl axis, a mechanistic detail that would be nearly impossible to discern from experimental data alone. researchgate.net This highlights the power of computational chemistry to provide deep mechanistic insights into the dynamic behavior of molecules.

    Quantitative Structure-Property Relationships (QSPR) Modeling

    Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structure. psu.edu The core principle is to find a mathematical correlation between calculated molecular descriptors and an experimentally measured property. The main steps involve descriptor calculation, model development (e.g., using Multiple Linear Regression or machine learning), and rigorous validation. psu.edunih.gov

    While no specific QSPR models for this compound have been published, it could be included in larger datasets of phenolic compounds to develop predictive models for various endpoints. For example, QSAR models have been developed to predict the aquatic toxicity of phenols to organisms like Tetrahymena pyriformis. ut.ac.ir These models utilize a combination of descriptors that account for hydrophobicity (e.g., AlogP), molecular size, and electronic features (e.g., electrotopological state indices). ut.ac.ir

    The molecular descriptors for this compound can be readily calculated using specialized software. These descriptors could then be used to predict its properties, such as its octanol-water partition coefficient (logP), boiling point, or potential toxicity, based on established QSPR/QSAR models for phenols or other relevant chemical classes.

    Table 3: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Phenols

    Descriptor Type Example Descriptor Property Represented Citation
    Hydrophobicity AlogP, MlogP Partitioning between aqueous and lipid phases. ut.ac.ir
    Constitutional nelem (number of elements) Molecular size and composition. ut.ac.ir
    Topological First-order valence molecular connectivity index Molecular branching and shape. urv.cat
    Electrotopological SHCsatu (Sum of E-State indices for saturated C) Electronic distribution and accessibility for interactions. ut.ac.ir

    | Quantum-Chemical | Dipole Moment | Polarity and electrostatic interactions. | psu.edu |

    Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Propylphenol

    Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenol (B47542) Ring

    Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for phenols. The hydroxyl group is a potent activating group, increasing the electron density of the aromatic ring and stabilizing the cationic intermediate (arenium ion) formed during the reaction through resonance. byjus.com This activation makes phenols highly susceptible to electrophilic attack. byjus.com

    For 2,6-Difluoro-4-propylphenol, the scenario is more complex. The two fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which deactivates the ring towards electrophilic attack. wikipedia.orglibretexts.org However, like other halogens, they possess lone pairs of electrons that can be donated into the ring via resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.org In this specific molecule, the positions ortho to the hydroxyl group are already substituted with fluorine. The para position is occupied by the propyl group. Therefore, electrophilic substitution is directed to the remaining meta positions relative to the hydroxyl group (positions 3 and 5).

    Common electrophilic aromatic substitution reactions include:

    Halogenation: Phenols readily undergo halogenation, often without the need for a Lewis acid catalyst. byjus.com For instance, treatment with bromine water can lead to polybromination. byjus.com In the case of this compound, halogenation would be expected to occur at the meta positions.

    Nitration: Reaction with dilute nitric acid at low temperatures typically yields a mixture of ortho and para nitrophenols. byjus.com With concentrated nitric acid, polysubstitution can occur. byjus.com For this compound, nitration would likely occur at the 3 and 5 positions.

    Friedel-Crafts Reactions: While the strong activation by the hydroxyl group can lead to complications, phenols can undergo Friedel-Crafts alkylation and acylation under specific conditions. wikipedia.org The fluorine substituents would further complicate these reactions due to their deactivating inductive effect.

    Nucleophilic Aromatic Substitution Reactions Influenced by Fluorine Substituents

    Generally, nucleophilic aromatic substitution (SNAr) on phenols is difficult because the hydroxyl group is a poor leaving group. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in this compound, can facilitate this type of reaction. osti.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.

    The fluorine atoms themselves can be displaced by strong nucleophiles under forcing conditions. This reactivity is particularly enhanced in fluorophenols. osti.gov For example, the conversion of fluorophenols to other phenol derivatives can be achieved via nucleophilic substitution where the fluoride (B91410) ion is the leaving group. osti.govacs.org The reaction is often facilitated by a base that deprotonates the phenol, increasing its nucleophilicity. acs.org

    Reactions Involving the Phenolic Hydroxyl Group

    The hydroxyl group is a primary site of reactivity in this compound.

    Derivatization Reactions for Analytical or Synthetic Purposes

    The phenolic hydroxyl group can be readily derivatized for various purposes. These reactions are crucial for both identifying the compound and for creating new molecules with potentially different biological or chemical properties. chemicalbook.com

    Esterification: Phenols can be converted to esters by reacting with acyl halides or anhydrides. For example, reaction with acrylic acid chloride in the presence of a catalyst can form the corresponding acrylate (B77674) ester. google.com

    Derivatization for GC analysis: For analysis by gas chromatography, the polar hydroxyl group is often derivatized to a less polar group, such as by reaction with pentafluorobenzoyl chloride.

    Etherification Reactions and Formation of Aryl Fluorides

    Etherification is a common reaction of the phenolic hydroxyl group. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a standard method. The reactivity of the phenoxide can be influenced by the fluorine substituents. Studies have shown that a fluorine atom ortho to a phenolic group can increase its nucleophilicity in reactions like methylation. tandfonline.com

    The formation of aryl fluorides from phenols (deoxyfluorination) is a challenging transformation. However, specialized reagents have been developed for this purpose, which can be effective for electron-deficient phenols. acs.org

    Reactivity of the Propyl Side Chain (e.g., Oxidation, Halogenation)

    Oxidation: Alkyl groups attached to an aromatic ring are susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the entire alkyl side chain to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgdoubtnut.comstackexchange.com In the case of this compound, the propyl group would be oxidized to a carboxyl group, forming 3,5-difluoro-4-hydroxybenzoic acid. This reaction proceeds via a mechanism that likely involves the abstraction of a benzylic hydrogen. libretexts.orgstackexchange.com

    Halogenation: Halogenation can also occur at the benzylic position of the propyl group under radical conditions, for example, using N-bromosuccinimide (NBS).

    Influence of Fluorine Substituents on Reaction Selectivity and Rate

    The introduction of fluorine atoms into an organic molecule significantly alters its physicochemical properties and reactivity. tandfonline.com Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect. tandfonline.com This generally decreases the reactivity of the aromatic ring towards electrophiles. wikipedia.org

    However, fluorine can also donate electron density through resonance, which influences the regioselectivity of electrophilic aromatic substitution, directing incoming groups to the ortho and para positions. wikipedia.org In the case of this compound, this directs substitution to the meta positions relative to the hydroxyl group.

    The presence of fluorine can also affect the acidity of the phenolic proton. While fluorine's inductive effect would be expected to increase acidity, its resonance effect can partially counteract this. quora.com

    In nucleophilic aromatic substitution, the strong inductive effect of fluorine is key. It stabilizes the anionic intermediate, thereby increasing the reaction rate. osti.gov The small size of the fluorine atom compared to other halogens can also reduce steric hindrance, which can lead to higher reaction yields in certain cases. google.com For example, in reactions involving 2,6-dihalophenols, the yield of the desired product was found to increase as the halogen size decreased from bromine to chlorine to fluorine. google.com

    Kinetic and Thermodynamic Studies of Key Reactions

    The kinetic and thermodynamic parameters of chemical reactions are crucial for understanding the reactivity, stability, and potential applications of a compound. For this compound, a detailed analysis of these properties in its key reactions, such as oxidation, electrophilic substitution, and etherification, provides insight into its chemical behavior. Due to the limited availability of direct experimental data for this compound, this section will also draw upon data from structurally similar compounds to infer its reactivity and thermodynamic profile.

    General Principles

    The reactivity of this compound is influenced by the electronic effects of its substituents. The two fluorine atoms at the ortho positions are strongly electron-withdrawing, which decreases the electron density of the aromatic ring and increases the acidity of the phenolic hydroxyl group. The pKa of 2,6-difluorophenol (B125437) is significantly lower than that of phenol, indicating enhanced acidity due to the inductive effects of fluorine. Conversely, the propyl group at the para position is a weak electron-donating group, which can influence the regioselectivity of certain reactions.

    Thermodynamically, the stability of this compound and its reaction intermediates and products is a key factor in determining reaction outcomes. The formation of stable products is a driving force for many reactions. For instance, in oxidation reactions, the stability of the resulting phenoxyl radical plays a significant role.

    Kinetic Studies of Analogous Phenolic Compounds

    Kinetic data from reactions involving similar substituted phenols can provide valuable insights into the expected reaction rates for this compound.

    Oxidation Reactions: The kinetics of phenol oxidation have been studied for various substituted phenols. The rate of oxidation is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups decrease it. For instance, in the oxidation of phenols by pyrazinium chlorochromate, para-methyl groups were found to slow down the reaction rate, whereas para-nitro and para-chloro groups increased the rate. researchgate.net

    Table 1: Kinetic Data for the Ozonation of Substituted Phenols This table presents the second-order rate constants for the ozonation of various substituted phenols, illustrating the effect of substituents on reaction kinetics.

    Phenolic CompoundSecond-Order Rate Constant (k) [M⁻¹s⁻¹]
    Phenol5.06 x 10⁶
    2-Chlorophenol2.15 x 10⁶
    4-Chlorophenol1.50 x 10⁷
    2-Nitrophenol1.32 x 10⁴
    4-Nitrophenol2.54 x 10⁴
    4-Methoxyphenol8.81 x 10⁶
    (Data sourced from a study on the kinetics of ozonation of phenol and substituted phenols) acs.org

    Dealkylation Reactions: The dealkylation of 4-propylphenol (B1200801) to phenol and propylene (B89431) has been studied over acidic zeolites. researchgate.netacs.org The reaction mechanism involves classic carbenium ion chemistry, including isomerization, disproportionation, transalkylation, and dealkylation. researchgate.netacs.org The presence of steam was found to enhance catalyst stability. researchgate.netacs.org While this study does not include the difluoro-substituents, it provides a basis for understanding the cleavage of the propyl group from the phenol ring.

    Thermodynamic Studies of Analogous Phenolic Compounds

    Thermodynamic data, such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and bond dissociation energy (BDE), are fundamental to predicting the feasibility and direction of reactions.

    Enthalpies of Formation: The standard molar enthalpies of formation in the gaseous phase have been determined for several substituted phenols using experimental and computational methods. For example, density functional theory (DFT) has been used to calculate the gas-phase thermochemical properties of various tri-substituted phenols. researchgate.net

    Table 2: Gas-Phase Enthalpies of Formation for Selected Substituted Phenols This table provides the calculated gas-phase enthalpies of formation for a selection of substituted phenols, which can be used to estimate the thermodynamic stability of related compounds.

    CompoundEnthalpy of Formation (kJ/mol)
    2-Methoxyphenol-246.1 ± 1.9
    3-Methoxyphenol-240.4 ± 2.1
    4-Methoxyphenol-229.7 ± 1.8
    2,6-Dimethoxyphenol-381.7 ± 1.9
    3,5-Dimethoxyphenol-399.4 ± 3.0
    (Data from a study on the gas-phase thermochemical properties of methoxyphenols) researchgate.net

    Bond Dissociation Enthalpy (BDE): The O-H bond dissociation enthalpy is a critical parameter for predicting the antioxidant activity of phenolic compounds. A lower BDE indicates that the hydrogen atom is more easily abstracted, making the compound a better radical scavenger. The electron-withdrawing fluorine atoms in this compound are expected to influence the O-H BDE.

    Deoxyfluorination of Phenols: The conversion of phenols to aryl fluorides is a reaction of significant interest. Studies on the deoxyfluorination of various phenols have shown that phenols with electron-withdrawing groups tend to react faster. harvard.edunih.gov For example, in one study, phenols with electron-withdrawing substituents afforded over 90% yield of the fluorinated arene after heating at 80 °C for 3 hours, while electron-rich phenols required heating at 110 °C for 20 hours. harvard.edunih.gov This suggests that this compound would likely undergo deoxyfluorination under relatively mild conditions due to the presence of the two fluorine atoms.

    Summary of Research Findings

    Acidity: The presence of two ortho-fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol or 4-propylphenol.

    Oxidation: The electron-withdrawing nature of the fluorine atoms is expected to make the aromatic ring less susceptible to electrophilic attack and may decrease the rate of certain oxidation reactions compared to non-fluorinated analogues.

    Dealkylation: The propyl group can be cleaved under acidic conditions, similar to other alkylphenols. researchgate.netacs.org

    Deoxyfluorination: The compound is expected to be a good substrate for deoxyfluorination reactions, converting the hydroxyl group to a fluorine atom. harvard.edunih.gov

    Thermodynamic Stability: The thermodynamic properties of this compound will be a composite of the contributions from the phenyl ring, the hydroxyl group, the two fluorine atoms, and the propyl group. Computational chemistry methods like DFT could provide reliable estimates for these properties. researchgate.net

    Further experimental and computational studies are necessary to fully elucidate the kinetic and thermodynamic landscape of reactions involving this compound.

    Advanced Analytical Methodologies for 2,6 Difluoro 4 Propylphenol Trace Analysis

    Chromatographic Separation Techniques for Complex Mixtures

    Chromatography is the cornerstone of analyzing complex mixtures, providing the necessary separation of the target analyte from matrix components and other related substances. The choice between liquid and gas chromatography depends on the analyte's volatility, polarity, and thermal stability.

    High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

    HPLC and its advanced counterpart, UHPLC, are premier techniques for separating non-volatile or thermally sensitive compounds like 2,6-Difluoro-4-propylphenol. These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

    For substituted phenols, reversed-phase HPLC is the most common approach. UHPLC systems, utilizing columns with smaller particle sizes (typically under 2 µm), offer significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. thermofisher.com The low system gradient delay volume and reduced extra-column band dispersion in modern UHPLC systems are ideal for high-throughput analysis of multiple isomers. thermofisher.com

    A key factor in the successful separation of closely related phenolic isomers is the choice of the stationary phase. While standard C18 columns are widely used, pentafluorophenyl (PFP) stationary phases often provide superior selectivity for halogenated compounds like this compound. thermofisher.comlcms.cz The introduction of fluorine groups into the PFP stationary phase alters solute-stationary phase interactions, leading to enhanced retention and unique selectivity for positional isomers of halogenated analytes. thermofisher.com

    Table 1: Representative HPLC/UHPLC Parameters for Substituted Phenol (B47542) Analysis

    Parameter HPLC UHPLC
    Column Shim-pack GIST C18 (250 mm × 4.6 mm, 5 µm) nih.gov Hypersil GOLD VANQUISH PFP (100 x 2.1 mm, 1.9 µm) thermofisher.com
    Mobile Phase A 0.1% Acetic Acid or 0.005% Acetic Acid in Water lcms.cznih.gov 0.1% Acetic Acid in Water lcms.cz
    Mobile Phase B Methanol (B129727) or Acetonitrile lcms.cz Methanol or Acetonitrile thermofisher.com
    Gradient Isocratic or Gradient Elution Fast Gradient Elution thermofisher.com
    Flow Rate ~1.0 mL/min nih.gov ~0.5 - 1.0 mL/min lcms.cz
    Temperature 40 - 60 °C lcms.cznih.gov 60 °C lcms.cz
    Detector UV-Diode Array (DAD) lcms.cz UV-Diode Array (DAD) thermofisher.com

    Gas Chromatography (GC) with Various Detectors

    Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. While phenols can be analyzed directly, their polar hydroxyl group can lead to poor peak shape (tailing) and adsorption on the column. Therefore, derivatization is often employed (see section 6.2.2). epa.govresearch-solution.com

    For the analysis of underivatized this compound, a Flame Ionization Detector (FID) can be used. nemi.govnih.gov The GC-FID is a robust, universal detector for organic compounds, and while sensitive, it may not provide the lowest detection limits for halogenated species. thaiscience.info

    The Electron Capture Detector (ECD) is highly selective and extremely sensitive to electronegative compounds, such as those containing halogens. scioninstruments.comgcms.cz This makes GC-ECD an ideal choice for the trace analysis of this compound, particularly after derivatization with a polyhalogenated reagent like pentafluorobenzyl bromide (PFBBr). epa.govsigmaaldrich.com The presence of the two fluorine atoms on the phenol ring, combined with the five fluorine atoms from the derivatizing agent, results in a derivative with a very high electron capture response, enabling extremely low detection limits. gcms.czsigmaaldrich.com

    Table 2: Typical GC Parameters for Phenol Analysis

    Parameter GC-FID (Underivatized) GC-ECD (Derivatized)
    Column DB-5 (30m x 0.32mm) or similar non-polar/mid-polar capillary column tandfonline.com DB-5 or DB-1701 capillary column epa.gov
    Injector Temp. 250 °C tandfonline.com 250 - 280 °C
    Carrier Gas Helium or Hydrogen tandfonline.com Nitrogen or Argon/Methane scioninstruments.com
    Oven Program e.g., 40°C hold 2 min, ramp 5°C/min to 300°C tandfonline.com Temperature programmed to resolve target analytes
    Detector Flame Ionization Detector (FID) Electron Capture Detector (ECD)
    Detector Temp. 250 - 300 °C 300 - 330 °C

    Mass Spectrometric Detection and Quantification Methods

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides a powerful tool for both the identification of unknown compounds and the quantification of target analytes with high specificity and sensitivity.

    GC-MS and LC-MS/MS Applications in Environmental and Chemical Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Following separation on the GC column, molecules are ionized (commonly by electron impact, EI), and the resulting fragments form a mass spectrum that serves as a molecular "fingerprint," allowing for confident identification by comparison to spectral libraries. jmaterenvironsci.com For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument only monitors specific ions characteristic of the target analyte, significantly improving sensitivity and reducing matrix interference. oup.com GC-MS is a standard method for the analysis of phenols in environmental samples. oup.comnih.gov

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing compounds that are not amenable to GC. researchgate.net In LC-MS/MS, after separation by LC, the analyte is ionized (typically by electrospray ionization, ESI) and the precursor ion corresponding to the molecule of interest is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels in complex matrices like water or biological fluids. nih.govmdpi.com

    Hyphenated Analytical Techniques (e.g., GC-IR, LC-NMR)

    Hyphenated techniques combine two or more analytical methods to provide more comprehensive information than either technique could alone. alwsci.com

    Gas Chromatography-Infrared Spectroscopy (GC-IR): This technique couples the separation power of GC with the structural identification capability of infrared spectroscopy. As each separated component elutes from the GC column, it passes through a light pipe in an FTIR spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. nih.gov While less common than GC-MS, GC-IR can be particularly useful for distinguishing between isomers that may have very similar mass spectra but different IR spectra.

    Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC separation with NMR spectroscopy, allowing for the acquisition of detailed structural information on analytes in a mixture. alwsci.comnih.gov This is exceptionally powerful for unambiguous structure elucidation of unknown compounds or metabolites. For a compound like this compound, the use of ¹⁹F NMR is particularly advantageous. The fluorine nucleus (¹⁹F) is 100% abundant and has a high gyromagnetic ratio, resulting in a sensitivity close to that of ¹H NMR. scholaris.ca Furthermore, since naturally occurring organofluorine compounds are virtually nonexistent, ¹⁹F NMR spectra of environmental or biological samples are free from background interference. scholaris.ca LC-¹⁹F-NMR can provide an unbiased, quantitative snapshot of all fluorinated species in a sample, helping to identify isomers, degradation products, and metabolites that might be missed by targeted MS methods. acs.orgnih.govnih.gov Recent advances have demonstrated that ¹⁹F NMR can achieve detection limits in the parts-per-trillion range for some analytes in water, rivaling mass spectrometry in certain applications. nih.govscholaris.caacs.org

    Sample Preparation and Extraction Techniques for Diverse Sample Matrices

    The accurate trace analysis of this compound is critically dependent on the efficiency of sample preparation and extraction procedures. These initial steps are designed to isolate the target analyte from complex sample matrices, remove interfering substances, and concentrate it to a level amenable to instrumental detection. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix (e.g., water, soil, biological fluids), and the subsequent analytical technique to be employed.

    Liquid-Liquid Extraction (LLE)

    Liquid-liquid extraction is a conventional and widely used technique for the extraction of phenolic compounds from aqueous samples. This method is based on the differential solubility of this compound between the aqueous sample and an immiscible organic solvent.

    Research Findings: For the extraction of phenols from water, the sample is first acidified to a pH of approximately 4 to ensure that the phenolic compounds are in their non-ionized, more organic-soluble form. hach.com Common extraction solvents include dichloromethane, which is utilized in official methods like EPA Method 625 for the determination of phenols in aquatic environments. ajol.info The procedure involves vigorous mixing of the sample with the organic solvent, followed by separation of the organic layer containing the analyte. The extract is then typically dried and concentrated before analysis. ajol.info While effective, LLE can be time-consuming and uses significant volumes of organic solvents, which may be hazardous. mdpi.com

    Table 1: Typical Parameters for Liquid-Liquid Extraction of Phenolic Compounds from Water

    Parameter Condition Rationale
    Sample Pre-treatment Acidification to pH ≤ 2 To ensure phenols are in their protonated form, increasing their solubility in organic solvents. chromatographyonline.com
    Extraction Solvent Dichloromethane (DCM) Effective for a broad range of phenols and specified in standard methods. ajol.info
    Solvent to Sample Ratio Varies, e.g., 1:10 (v/v) To ensure efficient partitioning of the analyte into the organic phase.
    Extraction Time Multiple extractions (e.g., 3x) with vigorous shaking To maximize recovery from the aqueous matrix.

    Solid-Phase Extraction (SPE)

    Solid-phase extraction has emerged as a popular alternative to LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation. mdpi.com The principle of SPE involves passing a liquid sample through a solid sorbent that retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

    Research Findings: A variety of sorbents are available for the extraction of phenols. Non-polar reversed-phase sorbents with a silica (B1680970) base, such as C18, were among the first to be used. nih.gov More recently, polymeric sorbents like polystyrene-divinylbenzene have been developed and are used in methods such as US EPA Method 528 for the determination of phenols in drinking water. chromatographyonline.com These polymeric sorbents often provide higher surface area and greater breakthrough volumes. nih.gov For instance, Oasis MAX, a strong anion-exchange solid phase, has been shown to efficiently adsorb various phenols, which can then be derivatized on the solid phase before elution and analysis by gas chromatography-mass spectrometry (GC-MS). free.fr The selection of the sorbent and elution solvent is crucial and depends on the polarity of the target analyte. For this compound, a moderately polar compound, both reversed-phase and polymeric sorbents could be effective.

    Table 2: Representative Solid-Phase Extraction Protocols for Phenols

    Parameter Water Samples (e.g., EPA Method 528) Soil/Solid Samples
    Sorbent Polystyrene-divinylbenzene chromatographyonline.com Methanol/water extraction followed by HPLC chemtest.com
    Sample Pre-treatment De-chlorination (if necessary), acidification to pH ≤ 2 chromatographyonline.com Extraction with a methanol/water mixture (e.g., 60:40) alsenvironmental.co.uk
    Conditioning Methanol followed by acidified water chromatographyonline.com N/A
    Sample Loading Passing the acidified water sample through the cartridge chromatographyonline.com Shaking the soil sample with the extraction solvent alsenvironmental.co.uk
    Washing To remove interferences Filtration of the extract alsenvironmental.co.uk
    Elution Dichloromethane (DCM) chromatographyonline.com Direct injection of the filtered extract for HPLC analysis alsenvironmental.co.uk

    | Post-Elution | Concentration of the eluate chromatographyonline.com | N/A |

    Extraction from Solid Matrices

    For solid matrices such as soil and sediment, the extraction process aims to transfer this compound from the solid into a liquid phase.

    Research Findings: Commonly used techniques for solid samples include Soxhlet extraction and microwave-assisted extraction (MAE). mdpi.com Soxhlet extraction, though an official EPA method, is time-intensive and requires large volumes of organic solvents. mdpi.com MAE has been demonstrated to be an efficient alternative for the extraction of phenolic compounds from solid samples. mdpi.com A typical procedure for soil involves extraction with a mixture of methanol and water, followed by analysis using high-performance liquid chromatography (HPLC). chemtest.comalsenvironmental.co.uk Another approach involves macerating the soil sample in ethanol (B145695) and hexane, followed by filtration and concentration. nih.gov

    Derivatization for Gas Chromatography (GC) Analysis

    Due to the polarity and potential for thermal degradation of phenolic compounds, derivatization is often employed prior to GC analysis. This process converts the polar hydroxyl group into a less polar, more volatile ether or ester, improving chromatographic peak shape and detection sensitivity.

    Research Findings: Several derivatization reagents are available for phenols. Diazomethane can be used to form methylated phenols (anisoles), though it is a hazardous reagent. epa.gov A safer alternative is the use of α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which forms pentafluorobenzyl ethers that are highly sensitive to electron capture detection (ECD). epa.gov Another common reagent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms stable t-butyldimethylsilyl derivatives suitable for GC-MS analysis. researchgate.net For the analysis of phenols in water, an on-line derivatization on a solid-phase extraction cartridge has been developed using pentafluoropyridine (B1199360), which significantly reduces sample handling and potential for contamination. free.fr A novel derivatization of phenol extracted from human serum has been achieved using perfluorooctanoyl chloride, resulting in a derivative with a strong molecular ion in mass spectrometry. nih.gov

    Table 3: Common Derivatization Reagents for Phenols for GC Analysis

    Derivatizing Agent Resulting Derivative Analytical Technique Key Features
    Diazomethane Methylated phenols (anisoles) GC-FID Effective but hazardous (explosive, carcinogenic). epa.gov
    Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ethers GC-ECD High sensitivity with ECD; some phenols may not derivatize. epa.gov
    N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) t-butyldimethylsilyl ethers GC-MS Forms stable derivatives with characteristic mass spectra. researchgate.net
    Pentafluoropyridine Pentafluoropyridyl ethers GC-MS Can be used for on-line derivatization on an SPE cartridge. free.fr

    Environmental Fate and Degradation Studies of Fluorinated Phenol Analogs

    Environmental Persistence and Half-Life Assessment

    Specific half-life data for 2,6-Difluoro-4-propylphenol in various environmental compartments like soil and water are not extensively documented in publicly available scientific literature. However, the persistence of fluorinated aromatic compounds is generally considered to be higher than their non-fluorinated counterparts. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it resistant to cleavage and contributing to the environmental persistence of such molecules.

    Abiotic Degradation Pathways

    Abiotic degradation involves the breakdown of a chemical substance by non-biological processes, primarily photolysis and hydrolysis.

    Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from sunlight. For phenolic compounds, this is a relevant environmental fate process. Studies on related difluorophenols, such as 2,4-difluorophenol (B48109) and 3,4-difluorophenol, show they can be mineralized to CO2 and fluoride (B91410) ions through photocatalysis using titanium dioxide (TiO2) and simulated sunlight. This process involves the generation of hydroxyl radicals, which are powerful oxidizing agents. The degradation pathway for these fluorophenols proceeds through the formation of intermediates like fluorohydroquinone, fluorocatechol, and trihydroxybenzene before complete mineralization acs.org.

    The photodegradation of other halogenated phenols, like 4-chlorophenol, has also been shown to proceed via the formation of benzoquinone and hydroquinone (B1673460) intermediates, often involving singlet oxygen in a Type II sensitization mechanism nih.gov. While specific studies on the direct photolysis of this compound are not available, it is plausible that similar mechanisms, including photo-oxidation and the formation of hydroxylated intermediates, would be involved in its degradation under sunlight. The presence of the propyl group may influence the reaction rates and the nature of the intermediates formed.

    Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenols are generally considered to be hydrolytically stable under typical environmental pH conditions (pH 5-9). The C-F bonds on the aromatic ring of this compound are exceptionally strong and not susceptible to hydrolysis under normal environmental conditions. The phenolic hydroxyl group itself does not undergo hydrolysis. Therefore, this compound is expected to be highly resistant to hydrolytic degradation.

    Biotic Degradation Pathways

    Biotic degradation involves the transformation and breakdown of a substance by living organisms, primarily microorganisms.

    While specific biodegradation studies on this compound are scarce, research on other difluorophenols provides significant insights. A study demonstrated that the fungus Penicillium frequentans Bi 7/2, which utilizes phenol (B47542) as a carbon source, can rapidly transform various difluorophenols, including 2,3-, 2,4-, 2,5-, and 3,4-difluorophenol. nih.gov. The resting mycelia of the fungus completely converted these compounds within 6 hours at an initial concentration of 0.5 mM nih.gov. This suggests that fungal systems possess the enzymatic machinery to attack the difluorinated phenolic ring nih.govresearchgate.net.

    The initial step in the aerobic microbial degradation of fluorophenols is typically hydroxylation of the aromatic ring to form fluorinated catechols asm.orgoup.com. The position of the fluorine atoms on the aromatic ring significantly influences the subsequent degradation steps. For phenols with a fluorine atom positioned ortho to the hydroxyl group, biodegradation can sometimes lead to the accumulation of fluorocatechol and fluoromuconate metabolites, as these can be dead-end products for some microorganisms asm.org. Given its structure with two ortho-fluorine atoms, the biodegradation of this compound might face similar metabolic blocks in certain microbial species.

    The primary metabolites identified during the microbial transformation of difluorophenols are the corresponding difluorinated catechols. The study on Penicillium frequentans Bi 7/2 found that a relatively non-specific phenol hydroxylase catalyzed this hydroxylation step nih.gov. For difluorophenols with fluorine in the ortho-position, a single difluorocatechol was typically formed nih.gov. Therefore, it is highly probable that the initial biotic transformation product of this compound is 3,5-Difluoro-1,2-dihydroxy-5-propylbenzene (a propyl-substituted difluorocatechol).

    Further degradation of fluorinated catechols proceeds via ring cleavage by dioxygenase enzymes to form fluorinated muconates asm.orgoup.com. The fate of these muconates depends on the specific enzymatic capabilities of the microorganism. In some cases, partial defluorination (the removal of fluorine atoms) has been observed during the transformation of difluorophenols nih.gov. The complete mineralization pathway would involve further breakdown of these intermediates.

    The table below summarizes the expected initial transformation product based on analogous compound studies.

    Precursor CompoundLikely Microbial Transformation Product
    This compound3,5-Difluoro-1,2-dihydroxy-5-propylbenzene

    Environmental Distribution, Transport, and Mobility in Various Compartments (Soil, Water, Air)

    The distribution of a chemical in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients. For this compound, its distribution across soil, water, and air is influenced by the interplay between the hydrophobic propyl chain and the polar hydroxyl and electronegative fluorine groups.

    Predicted Distribution Profile:

    Air: A key parameter for assessing the partitioning between air and water is the Henry's Law Constant (HLC). chemsafetypro.com Chemicals with high HLC values tend to volatilize from water into the air. chemsafetypro.com For the related compound dinoseb (B1670700), a substituted phenol, the estimated HLC is 5.04x10⁻⁴ atm-m³/mol, suggesting slow volatilization from water. epa.gov Given the structural similarities, this compound is also expected to have a relatively low HLC, indicating it will not readily volatilize from water and its atmospheric transport in the gas phase is likely limited. Its primary mode of atmospheric transport might be through association with particulate matter.

    Soil: In the soil compartment, the compound's mobility is determined by its tendency to adsorb to soil particles. Phenolic compounds can interact with soil organic matter and mineral surfaces. researchfloor.org The propyl group would enhance its affinity for the organic carbon fraction of soil. Therefore, this compound is expected to partition significantly to soil and sediment from the water phase.

    The following table presents key physicochemical properties of the analogous compound, 4-propylphenol (B1200801), which help in predicting the environmental distribution of its difluorinated counterpart.

    PropertyPredicted Value for 4-PropylphenolSourceImplication for Environmental Distribution
    Water Solubility1.28 g/L @ 25°C nih.govModerate solubility suggests potential presence in the aqueous phase, but partitioning to other compartments is likely.
    logP (Octanol-Water Partition Coefficient)3.2 nih.govfishersci.comA logP value greater than 3 indicates a tendency to partition from water into fatty tissues and organic matter in soil/sediment.
    Henry's Law Constant (HLC)Low (inferred) chemsafetypro.comepa.govUnlikely to volatilize significantly from water to air, suggesting low distribution in the atmospheric gas phase.

    This table contains data for 4-propylphenol as a predictive analog for this compound.

    Sorption and Leaching Behavior in Geological and Hydrological Systems

    The sorption of this compound to soil and sediment is a critical process controlling its mobility and potential for groundwater contamination. The key factors influencing sorption are the compound's hydrophobicity and the characteristics of the soil, such as organic matter content, clay content, and pH. researchfloor.orgmdpi.com

    Sorption: The soil organic carbon-water (B12546825) partition coefficient (Koc) is a standardized measure of a chemical's tendency to adsorb to soil organic matter. For hydrophobic compounds like alkylphenols, sorption is a primary mechanism of retention in soil. researchgate.net The logP of 3.2 for 4-propylphenol suggests a significant potential for sorption. nih.govfishersci.com The introduction of fluorine atoms can increase hydrophobicity, potentially leading to even stronger sorption for this compound compared to its non-fluorinated analog. Research on other substituted phenols shows that sorption to agricultural soils can be a significant process, often exhibiting nonlinear behavior. researchgate.net For fluorinated compounds like PFAS, sorption is a major factor governing transport velocity, especially for longer-chain variants. uu.nl

    Leaching: Leaching is the process by which a chemical moves downward through the soil profile with infiltrating water. mdpi.com High sorption is inversely related to leaching potential. Given its expected strong sorption to soil organic matter, this compound is predicted to have low mobility and a low leaching potential in most soil types. nih.gov This means the compound would likely be retained in the upper soil layers, reducing the risk of it reaching groundwater. nih.gov However, in soils with very low organic matter content or under conditions of preferential flow, some transport may occur.

    The table below summarizes the predicted sorption and leaching characteristics based on data from analogous compounds.

    ParameterPredicted Behavior for this compound (Inferred)Source(s)Explanation
    Soil Sorption Coefficient (Koc)High epa.govresearchgate.netThe hydrophobic propyl group and fluorinated ring suggest strong binding to soil organic matter. The measured Koc for dinoseb is 124, indicating high mobility, but the logP of 4-propylphenol suggests stronger sorption. epa.gov
    Mobility in SoilLow mdpi.comnih.govStrong sorption to soil particles will limit its movement through the soil profile.
    Leaching PotentialLow uu.nlnih.govDue to low mobility, the potential to contaminate groundwater via leaching is expected to be minimal under typical conditions.

    This table is based on inferences from structurally similar compounds and general principles of environmental chemistry.

    Bioaccumulation Potential in Aquatic and Terrestrial Food Webs (Focused on chemical partitioning, not direct health impacts)

    Bioaccumulation refers to the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF) and its octanol-water partition coefficient (logP).

    Partitioning Behavior: The logP value for 4-propylphenol is 3.2, which is above the threshold (logP > 3) that indicates a potential for bioaccumulation. nih.govfishersci.com The addition of fluorine atoms to the phenol ring could potentially increase the lipophilicity and thus the bioaccumulation potential. Alkylphenols, as a class, are known to have a high potential for bioaccumulation due to their low water solubility. nih.govsigmaaldrich.com

    Bioconcentration Factor (BCF): The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water. Studies on various C8- and C9-alkylphenols have shown a wide range of BCF values. Laboratory-measured BCFs in fish for alkylphenols range from less than 1 to 1,250, while field-measured bioaccumulation factors (BAFs) are generally lower, mostly below 100. oup.comtandfonline.com This indicates a low to moderate bioaccumulation potential for this class of compounds. oup.comcapes.gov.br It is important to note that metabolic processes can significantly reduce the extent of bioaccumulation. researchgate.net For the related compound dinoseb, the estimated BCF is 68, suggesting it is not expected to significantly bioconcentrate in aquatic organisms. epa.gov

    The following table provides BCF data for related alkylphenols to frame the potential bioaccumulation of this compound.

    Organism TypeCompound ClassMeasured BCF / BAF Range (L/kg wet weight)Source(s)Implication for this compound
    FishC8/C9-AlkylphenolsBCF: <1 - 1,250 oup.comtandfonline.comSuggests a potential for low to moderate bioaccumulation in fish. The actual BCF would depend on the rate of metabolic transformation.
    InvertebratesC8/C9-AlkylphenolsBCF: 1 - 3,400 oup.comSimilar to fish, indicates a potential for bioaccumulation, which may vary significantly between species.
    FishC8/C9-AlkylphenolsBAF: 6 - 487 (most <100) oup.comtandfonline.comField data often show lower accumulation than lab studies, suggesting environmental factors and metabolism play a significant role in limiting accumulation in real-world food webs.
    FishDinoseb (analog)BCF: 68 (estimated) epa.govThe estimated BCF for a structurally related nitrophenol is low, suggesting that not all substituted phenols have high bioaccumulation potential.

    This data table presents findings for the broader class of alkylphenols and a related nitrophenol to provide context for the potential bioaccumulation of this compound.

    Applications in Organic Synthesis and Materials Science

    2,6-Difluoro-4-propylphenol as a Versatile Synthetic Intermediate

    The strategic placement of fluorine atoms on the phenyl ring significantly influences the acidity of the phenolic proton and the reactivity of the aromatic system, rendering this compound an important building block for more complex molecules. It serves as a foundational component for creating a variety of other chemical structures. cymitquimica.com

    This compound is a key starting material for the synthesis of more elaborate fluorinated aromatic compounds. The reactivity of the phenol (B47542) group allows for its conversion into other functional groups, which in turn can be used in a wide array of chemical reactions. For instance, related difluorophenol compounds are used to create complex heterocyclic structures, a testament to their utility as foundational building blocks. su.se

    A notable application involves its potential use in synthesizing complex derivatives like phenyl-isoxazol-3-ols. A patent describes a similar synthesis using 2,6-difluoro-4-iodophenol (B1418842) as a starting material to produce these derivatives, indicating that this compound could be employed in analogous reaction pathways to create advanced, functionalized aromatic molecules. google.com.qa The inherent reactivity of the difluorinated phenol structure makes it a prime candidate for generating a diverse range of substituted aromatic intermediates for applications in drug discovery and materials science.

    The structure of this compound lends itself to the construction of intricate molecular frameworks. Its derivatives can be incorporated into larger, multi-component molecules such as Schiff base complexes. For example, related difluorophenol derivatives have been used to prepare complex polynuclear zinc(II) and manganese(III) complexes, demonstrating the utility of this chemical scaffold in coordination chemistry. researchgate.net

    Furthermore, research into the synthesis of natural product analogues provides a strong model for its application. A study on the synthesis of (±)-polysiphenol, a brominated dihydrophenanthrene, and its analogues involved the dimerization of similarly substituted phenolic compounds, including those with propyl and fluoro substituents. nih.gov This highlights how the this compound unit can be a critical component in building complex, multi-ring systems with specific stereochemical properties. The synthesis of such complex structures is crucial for developing new therapeutic agents and functional materials.

    Precursor MoleculeSynthesized Complex Molecule/Building BlockField of Application
    2,6-Difluoro-4-iodophenol (analogue)5-(3,5-difluoro-4-((2-phenoxypyridin-3-yl)methoxy)phenyl)isoxazol-3-olMedicinal Chemistry
    N,N'-bis(3,5-difluoro-2-hydroxybenzylidene)-1,3-diaminopropane (related derivative)Polynuclear Zinc(II) ComplexCoordination Chemistry
    4,4′-(Ethane-1,2-diyl)bis(2-methoxy-6-propylphenol) (related derivative)Dihydrophenanthrene analogueNatural Product Synthesis

    Utilization in Polymer Chemistry and Advanced Materials Development

    The incorporation of fluorine into polymers is a well-established strategy for creating high-performance materials. Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. mdpi.comwikipedia.org this compound serves as a valuable monomer in this context, enabling the development of advanced polymers with tailored characteristics.

    This compound is a suitable monomer for producing fluorinated poly(phenylene oxide) (PPO) derivatives. The oxidative coupling polymerization of 2,6-disubstituted phenols is a standard industrial method for synthesizing PPO. polysciences.comsigmaaldrich.com Research has demonstrated that 2,6-difluorophenol (B125437) can undergo oxidative polymerization to yield crystalline poly(2,6-difluoro-1,4-phenylene oxide). acs.org The presence of the 4-propyl group in this compound would not impede this polymerization mechanism and would introduce additional hydrophobicity and modify the polymer's solubility and processing characteristics. The resulting fluorinated PPO would be expected to exhibit enhanced thermal stability and dielectric properties compared to its non-fluorinated counterparts.

    Table: Comparison of Related Phenol Monomers for PPO Synthesis

    Monomer Resulting Polymer Key Polymerization Method Expected Properties
    2,6-Dimethylphenol Poly(2,6-dimethyl-1,4-phenylene oxide) Oxidative Coupling High thermal stability, good mechanical properties. polysciences.comnih.gov
    2,6-Difluorophenol Poly(2,6-difluoro-1,4-phenylene oxide) Oxidative Coupling High crystallinity, enhanced thermal stability. acs.org

    The integration of this compound into material structures is a strategic approach to fine-tune their functional properties. The high electronegativity and low polarizability of the fluorine atoms significantly impact the electronic characteristics and intermolecular interactions within a material. mdpi.com

    Incorporating this fluorinated phenol into polymers can lead to materials with low surface energy, resulting in hydrophobic and oleophobic surfaces. fluoropolymers.eu This is highly desirable for applications such as anti-fouling coatings and advanced textiles. Moreover, the presence of fluorine atoms generally lowers the dielectric constant of a polymer, a critical property for materials used in high-frequency electronics and advanced packaging for integrated circuits. mdpi.com The propyl group can enhance solubility in organic solvents, improving processability, and can also influence the packing of polymer chains, affecting the material's mechanical properties. By varying the content of the this compound monomer in a copolymer, material properties such as thermal resistance, refractive index, and chemical inertness can be precisely controlled to meet the demands of specific high-tech applications. researchgate.netgoogle.com

    Conclusion and Future Research Perspectives

    Synthesis of Key Research Accomplishments and Insights

    Research has established efficient synthetic pathways to 2,6-Difluoro-4-propylphenol and its derivatives. A notable method involves the diazotization of 2,6-difluoroaniline (B139000), followed by hydrolysis, which provides a direct route to the core phenolic structure. chemicalbook.com Further functionalization and modification of this core have been explored, leading to a diverse range of related compounds. researchgate.netacs.org

    A significant area of application for this compound and its derivatives is in the field of liquid crystals. rsc.orggoogle.comgoogle.com The incorporation of the difluorophenyl moiety influences the material's dielectric anisotropy, optical anisotropy, and other physical properties, making these compounds valuable components in liquid crystal displays (LCDs). rsc.org The specific substitution pattern of the fluorine atoms and the propyl group allows for the fine-tuning of these properties to meet the demands of advanced display technologies. rsc.orggoogle.comgoogle.com

    Identification of Remaining Challenges and Unresolved Research Questions

    Despite the progress made, several challenges and unanswered questions remain. The development of more sustainable and cost-effective synthetic methods for this compound is an ongoing pursuit. While current methods are effective, they often involve harsh reagents and multiple steps. chemicalbook.com Exploring greener synthetic routes, potentially utilizing electrochemical methods for selective halogenation, could offer significant advantages. europa.eu

    A deeper understanding of the structure-property relationships in liquid crystals containing the this compound moiety is needed. While the influence of fluorine substitution on bulk properties is recognized, a more granular understanding at the molecular level would enable the rational design of new materials with tailored characteristics. rsc.org Computational studies and advanced spectroscopic techniques could provide valuable insights in this area. rsc.orguptti.ac.in

    Furthermore, the full scope of potential applications for this compound beyond liquid crystals is yet to be fully explored. Its unique electronic and steric properties suggest potential utility in areas such as medicinal chemistry and materials science. researchgate.netacs.org

    Emerging Trends and Novel Avenues for Future Research on this compound

    Future research is likely to focus on several emerging trends. The design and synthesis of novel liquid crystal materials incorporating the this compound scaffold will continue to be a primary focus. google.comgoogle.com This includes the development of materials with enhanced properties such as faster switching times, wider operating temperature ranges, and improved stability. google.comgoogle.com

    The exploration of this compound derivatives as building blocks in the synthesis of complex organic molecules is another promising avenue. The strategic placement of fluorine atoms can significantly influence the reactivity and biological activity of a molecule. acs.org Research into the use of this compound in the synthesis of agrochemicals, and other functional organic materials is warranted.

    The investigation of the electrochemical properties of this compound and its derivatives could open up new applications in areas such as organic electronics and sensors. europa.euua.es The electron-withdrawing nature of the fluorine atoms can impact the redox potential of the phenol (B47542), a property that could be harnessed in the design of new functional materials. ua.es

    Interdisciplinary Research Collaborations for Enhanced Understanding

    Advancing the understanding and application of this compound will necessitate interdisciplinary collaborations. Joint efforts between synthetic organic chemists, materials scientists, physicists, and computational chemists will be crucial for:

    Developing novel synthetic methodologies: Collaboration between synthetic chemists and chemical engineers can facilitate the scaling up of efficient and sustainable production processes.

    Designing advanced liquid crystal materials: A synergistic approach involving materials scientists, who can characterize the physical properties, and physicists, who can model the behavior of these materials in devices, is essential. rsc.orguptti.ac.in

    Exploring new applications: Partnerships between organic chemists and researchers in fields such as medicinal chemistry and agricultural science can help identify and develop new applications for this versatile compound. acs.orgresearchgate.net

    Elucidating structure-property relationships: Combining experimental data from chemists with theoretical calculations from computational scientists can provide a comprehensive understanding of how molecular structure dictates macroscopic properties. rsc.org

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